molecular formula C8H7NO6 B2911922 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid CAS No. 89942-84-7

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid

Cat. No.: B2911922
CAS No.: 89942-84-7
M. Wt: 213.145
InChI Key: VOIZIIUKBKGKRO-UHFFFAOYSA-N
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Description

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H7NO6 It is a derivative of mandelic acid, featuring both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-nitromandelic acid typically involves the nitration of mandelic acid. The process begins with the hydroxylation of mandelic acid to introduce the hydroxyl group at the 4-position. This is followed by nitration to introduce the nitro group at the 3-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts.

Industrial Production Methods: Industrial production of 4-hydroxy-3-nitromandelic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, concentration, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Products include 4-hydroxy-3-nitrobenzaldehyde or 4-hydroxy-3-nitrobenzoic acid.

    Reduction: Products include 4-hydroxy-3-aminomandelic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-nitromandelic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzymatic activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

  • 4-Hydroxy-3-methoxymandelic acid
  • 3-Nitromandelic acid
  • 4-Hydroxy-3-aminomandelic acid

Comparison: 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c10-6-2-1-4(7(11)8(12)13)3-5(6)9(14)15/h1-3,7,10-11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIZIIUKBKGKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-84-7
Record name 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid
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